molecular formula C10H16N2O B14875557 2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile

2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile

Cat. No.: B14875557
M. Wt: 180.25 g/mol
InChI Key: ZVONGRCDCASXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a cyclopentyl group, a hydroxyazetidine ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the reaction of cyclopentyl bromide with 3-hydroxyazetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The crude product is purified by column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: Formation of cyclopentyl-2-(3-oxoazetidin-1-yl)acetonitrile.

    Reduction: Formation of 2-cyclopentyl-2-(3-aminoazetidin-1-yl)acetonitrile.

    Substitution: Formation of 2-cyclopentyl-2-(3-chloroazetidin-1-yl)acetonitrile.

Scientific Research Applications

2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with nucleophilic residues in proteins, affecting their function. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-2-(3-aminoazetidin-1-yl)acetonitrile: Similar structure but with an amino group instead of a hydroxy group.

    2-Cyclopentyl-2-(3-chloroazetidin-1-yl)acetonitrile: Similar structure but with a chloro group instead of a hydroxy group.

    2-Cyclopentyl-2-(3-oxoazetidin-1-yl)acetonitrile: Similar structure but with a keto group instead of a hydroxy group.

Uniqueness

2-Cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the presence of the hydroxyaz

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-cyclopentyl-2-(3-hydroxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C10H16N2O/c11-5-10(8-3-1-2-4-8)12-6-9(13)7-12/h8-10,13H,1-4,6-7H2

InChI Key

ZVONGRCDCASXMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C#N)N2CC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.